

# A Comparative Guide to ATR Inhibitors: Alternatives to Berzosertib (SCH 900978)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SCH 900978 |           |
| Cat. No.:            | B3064141   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR), has emerged as a promising therapeutic strategy in oncology. Berzosertib (also known as **SCH 900978**, M6620, and formerly VX-970) is a first-inclass, potent, and selective ATR inhibitor that has advanced significantly in clinical trials. This guide provides an objective comparison of berzosertib with other leading alternative ATR inhibitors in clinical development, supported by experimental data to inform preclinical and clinical research decisions.

#### Introduction to ATR Inhibition

ATR is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity in response to replication stress and certain types of DNA damage.[1] Cancer cells, often characterized by high levels of replication stress due to oncogene activation and defects in other DDR pathways, are particularly dependent on ATR for survival.[2] Inhibition of ATR can lead to the accumulation of DNA damage, cell cycle checkpoint abrogation, and ultimately, synthetic lethality in cancer cells with specific genetic vulnerabilities, such as mutations in ATM or p53.[2][3]

This guide focuses on a head-to-head comparison of berzosertib with four other clinically advanced ATR inhibitors:

Ceralasertib (AZD6738)



- Elimusertib (BAY 1895344)
- ART0380 (Alnodesertib)
- M4344 (Tuvusertib/Gartisertib/VX-803)

## **Comparative Performance of ATR Inhibitors**

The following tables summarize the quantitative data on the potency and selectivity of berzosertib and its alternatives. The data has been compiled from various preclinical studies. Direct comparison should be approached with caution as assay conditions may vary between studies.

**Table 1: In Vitro Potency Against ATR Kinase** 

| Compound                    | Target            | Assay Type | IC50 (nM) | Ki (nM) |
|-----------------------------|-------------------|------------|-----------|---------|
| Berzosertib<br>(SCH 900978) | ATR               | Enzymatic  | 19        | <13     |
| Ceralasertib<br>(AZD6738)   | ATR               | Enzymatic  | 1         | -       |
| Elimusertib (BAY 1895344)   | ATR               | Enzymatic  | 7         | -       |
| ART0380                     | ATR-ATRIP complex | Enzymatic  | 51.7      | -       |
| M4344<br>(Tuvusertib)       | ATR               | Enzymatic  | -         | <0.15   |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates higher potency.

# Table 2: Selectivity Profile Against Related Kinases (IC50 in nM)



| Compound                        | ATR  | АТМ                  | DNA-PK               | mTOR              | PI3K                    |
|---------------------------------|------|----------------------|----------------------|-------------------|-------------------------|
| Berzosertib<br>(SCH<br>900978)  | 19   | >1000                | >2000                | >1000             | >1000                   |
| Ceralasertib<br>(AZD6738)       | 1    | >5000                | >5000                | 5700 (GI50)       | >5000                   |
| Elimusertib<br>(BAY<br>1895344) | 7    | 1420                 | 332                  | ~427              | 3270                    |
| ART0380                         | 51.7 | >3000                | >3000                | >3000             | -                       |
| M4344<br>(Tuvusertib)           | -    | >2000-fold selective | >2000-fold selective | 30-fold selective | >2000-fold<br>selective |

Selectivity is crucial for minimizing off-target effects. A higher IC50 value for off-target kinases indicates greater selectivity for ATR.

**Table 3: Cellular Activity - Inhibition of Chk1** 

**Phosphorylation (pChk1)** 

| Compound                  | Cell Line | IC50 (nM) |
|---------------------------|-----------|-----------|
| Berzosertib (SCH 900978)  | HT29      | 36        |
| Ceralasertib (AZD6738)    | LoVo      | 74        |
| Elimusertib (BAY 1895344) | HCT116    | 36        |
| ART0380                   | NCI-H460  | 22        |
| M4344 (Tuvusertib)        | -         | 8         |

Inhibition of the phosphorylation of Chk1, a direct downstream target of ATR, is a key pharmacodynamic biomarker of ATR inhibition in cells.





Table 4: Cellular Proliferation/Viability (GI50/IC50 in

various cancer cell lines)

| Compound                     | Cancer Type                     | ATM Status                             | GI50/IC50 Range<br>(nM)           |
|------------------------------|---------------------------------|----------------------------------------|-----------------------------------|
| Berzosertib (SCH 900978)     | Various                         | Not specified                          | 100 - 1000                        |
| Ceralasertib<br>(AZD6738)    | Various                         | ATM-deficient cells are more sensitive | 100 - >1000                       |
| Elimusertib (BAY<br>1895344) | Various                         | ATM-mutant cells are more sensitive    | 9 - 490                           |
| ART0380                      | Colon (LoVo), Lung<br>(NCI-H23) | ATM-deficient cells are more sensitive | 130 - 1000                        |
| M4344 (Tuvusertib)           | Various                         | Not specified                          | Potent antiproliferative activity |

The antiproliferative activity of ATR inhibitors is often enhanced in cancer cells with defects in the ATM gene, demonstrating the principle of synthetic lethality.

## **Signaling Pathways and Experimental Workflows**





Click to download full resolution via product page

ATR Signaling Pathway and Point of Inhibition.





Click to download full resolution via product page

General Experimental Workflow for Evaluating ATR Inhibitors.

## Experimental Protocols In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the ATR-ATRIP complex.

- Materials:
  - Recombinant human ATR-ATRIP complex
  - Biotinylated peptide substrate (e.g., a p53-derived peptide)
  - ATP
  - Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 1 mM DTT, 5 mM MgCl2)
  - HTRF Detection Buffer containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
  - Test compounds (serial dilutions)
  - 384-well low volume plates
- Procedure:



- Dispense test compounds and controls into the assay plate.
- Add the ATR-ATRIP enzyme and the biotinylated substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and add the HTRF detection reagents.
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
- Calculate the HTRF ratio and determine the IC50 values by fitting the data to a fourparameter logistic curve.[4][5][6]

### Western Blot for Phospho-Chk1 (Ser345) Inhibition

This cell-based assay quantifies the ability of an ATR inhibitor to block the phosphorylation of its downstream target, Chk1, in response to DNA damage.

- Materials:
  - Cancer cell line of interest
  - Complete cell culture medium
  - DNA damaging agent (e.g., hydroxyurea or UV radiation)
  - Test compounds (serial dilutions)
  - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
  - Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-actin or anti-GAPDH)
  - HRP-conjugated secondary antibody



- ECL detection reagent
- Procedure:
  - Seed cells in multi-well plates and allow them to adhere.
  - Pre-treat cells with serial dilutions of the ATR inhibitor for a specified time (e.g., 1-2 hours).
  - Induce DNA damage by adding a DNA damaging agent or exposing cells to UV radiation.
  - Continue incubation for a defined period (e.g., 1-4 hours).
  - Lyse the cells and determine the protein concentration of the lysates.
  - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.[7][8]
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Detect the chemiluminescent signal using an imaging system.
  - Strip the membrane and re-probe for total Chk1 and the loading control to normalize the data.
  - Quantify band intensities to determine the IC50 for pChk1 inhibition.

### **Clonogenic Survival Assay**

This assay assesses the long-term effect of ATR inhibitors on the ability of single cells to proliferate and form colonies.

- Materials:
  - Cancer cell line of interest
  - Complete cell culture medium



- Test compounds (serial dilutions)
- 6-well plates
- Crystal violet staining solution (0.5% crystal violet in methanol)

#### Procedure:

- Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
- Treat the cells with a range of concentrations of the ATR inhibitor.
- Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
- Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
- Wash away excess stain and allow the plates to air dry.
- Count the number of colonies (typically >50 cells) in each well.
- Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.[10][11]

#### Conclusion

Berzosertib has been a pioneering ATR inhibitor, validating the therapeutic potential of targeting the DNA damage response. The alternative compounds discussed in this guide—ceralasertib, elimusertib, ART0380, and M4344 (tuvusertib)—each present a distinct profile of potency, selectivity, and cellular activity. Ceralasertib and M4344 appear to be highly potent inhibitors of ATR, with M4344 also demonstrating a high degree of selectivity. Elimusertib has shown potent anti-proliferative activity across a broad range of cancer cell lines. ART0380 is a selective inhibitor with demonstrated in vivo activity.

The choice of an ATR inhibitor for a specific research or clinical application will depend on a variety of factors, including the desired potency, selectivity profile, and the genetic background of the cancer being targeted. The experimental protocols provided herein offer a framework for



the preclinical evaluation and comparison of these and other novel ATR inhibitors. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic window and optimal applications for each of these compounds will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of potent and selective inhibitors for ATR: an adjuvant for DNA damage based chemotherapeutics [d8.irins.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 8. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. JCI Insight ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- To cite this document: BenchChem. [A Comparative Guide to ATR Inhibitors: Alternatives to Berzosertib (SCH 900978)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3064141#alternative-compounds-to-sch-900978-for-atr-inhibition]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com